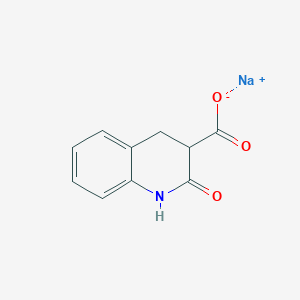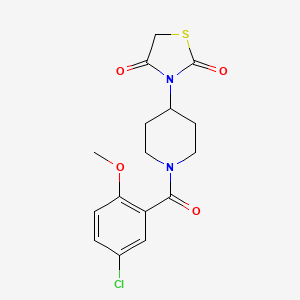
3-(1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione" is a derivative of thiazolidinedione, a class of compounds known for their antidiabetic properties. Thiazolidinediones are recognized for their ability to improve insulin sensitivity and are often explored for their hypoglycemic and hypolipidemic activities. The structure of the compound suggests that it may have been designed to enhance biological activity by incorporating a piperidine moiety and a chloro-methoxybenzoyl group, which could potentially affect its binding to biological targets such as the peroxisome proliferator-activated receptor (PPAR).
Synthesis Analysis
The synthesis of thiazolidinedione derivatives typically involves the formation of the core thiazolidinedione ring followed by the attachment of various substituents that can modulate the compound's biological activity. In the context of the provided data, the synthesis of related compounds has been described where a parent compound is first prepared and then further modified by substituting reactive groups with secondary cyclic amines or other substituents . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy was employed, involving the formation of the thiazolidinedione ring and subsequent acylation and amination reactions to introduce the benzoyl and piperidinyl groups.
Molecular Structure Analysis
The molecular structure of thiazolidinediones is crucial for their biological activity. The presence of the thiazolidinedione ring is essential for hypoglycemic activity, as seen in various studies . The substitution at the 5-position of the ring with different moieties has been shown to significantly affect the activity and toxicity profiles of these compounds. The specific molecular features, such as the 5-chloro-2-methoxybenzoyl group and the piperidinyl substituent in the compound of interest, are likely to influence its binding to target receptors and its overall pharmacological profile.
Chemical Reactions Analysis
Thiazolidinediones can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents into the molecule . The reactivity of the thiazolidinedione ring allows for the modification of the compound to produce derivatives with potentially improved or altered biological activities. The chloro group in the 5-chloro-2-methoxybenzoyl moiety could be reactive towards nucleophiles, allowing for further chemical modifications if desired.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinediones, such as solubility, melting point, and stability, are influenced by the nature and position of the substituents on the ring system. These properties are important for the pharmacokinetics and pharmacodynamics of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. While the specific properties of "3-(1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione" are not provided, it can be inferred that the lipophilicity introduced by the methoxy and chloro substituents may enhance its ability to cross biological membranes, potentially improving its bioavailability .
科学的研究の応用
Synthesis and Anticancer Activity
- Research has demonstrated the synthesis of thiazolidine-2,4-dione derivatives and their evaluation against various cancer cell lines. For instance, the anticancer activity of N-substituted indole derivatives, which share a structural relation with the compound , has been assessed for their potency against the MCF-7 human breast cancer cell line, indicating potential applications in cancer therapy (Kumar & Sharma, 2022).
Antimicrobial and Antifungal Properties
- Studies have synthesized and tested thiazolidine-2,4-dione derivatives for antimicrobial activities. For example, compounds displaying inhibitory activities against pathogenic strains of Gram-positive and Gram-negative bacteria, as well as antifungal activities, highlight their potential as antimicrobial agents (Stana et al., 2014).
Hypoglycemic Activity
- The design and synthesis of thiazolidine-2,4-dione derivatives have been directed towards exploring their antidiabetic properties. These compounds have been evaluated for their hypoglycemic activity in vivo, suggesting their utility in managing diabetes (Oguchi et al., 2000).
Antihyperglycemic Studies
- Further research has focused on designing, synthesizing, and assessing the antihyperglycemic effects of thiazolidine-2,4-dione derivatives. These studies include docking simulations to understand their interactions with biological targets, underlining their potential in antidiabetic therapy (Gutiérrez-Hernández et al., 2019).
DNA Topoisomerase I Inhibition and Apoptosis Induction
- Thiazolidine derivatives have been evaluated for their ability to inhibit DNA topoisomerase I activity and induce apoptosis in tumor cells, offering insights into their mechanism of action against cancer (Barros et al., 2013).
作用機序
Target of Action
Compounds with similar structures, such as n-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives, have shown antibacterial activity . Therefore, it is possible that 3-(1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione may also target bacterial cells.
Mode of Action
Based on the antibacterial activity of structurally similar compounds, it can be hypothesized that this compound may interact with bacterial cells, leading to their inhibition or death .
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
Based on the potential antibacterial activity of structurally similar compounds, it can be hypothesized that this compound may lead to the inhibition or death of bacterial cells .
特性
IUPAC Name |
3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-23-13-3-2-10(17)8-12(13)15(21)18-6-4-11(5-7-18)19-14(20)9-24-16(19)22/h2-3,8,11H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEUCIYCRHJEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

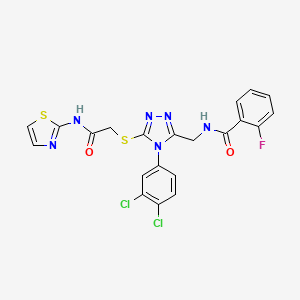
![7-[(E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2522462.png)
![N-[(3-fluorophenyl)methyl]-4-methoxyaniline](/img/structure/B2522463.png)
![7-[(4-Bromophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2522464.png)
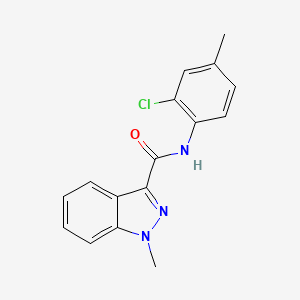
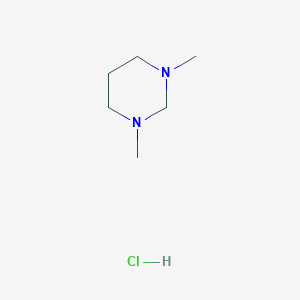
![N-[2-(4,5-Dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2522468.png)

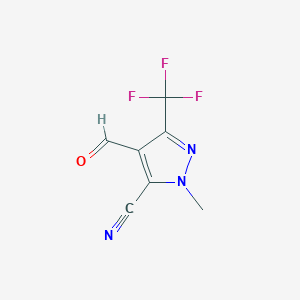
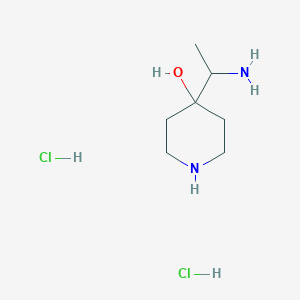
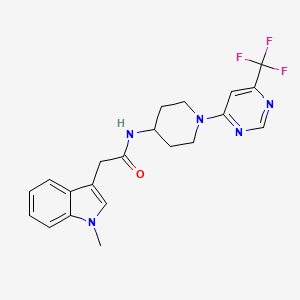
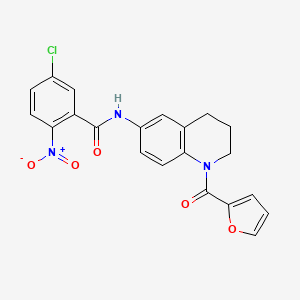
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-chlorobenzoate](/img/structure/B2522478.png)
